molecular formula C21H20ClN3O2 B6518762 8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 932984-55-9

8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B6518762
CAS RN: 932984-55-9
M. Wt: 381.9 g/mol
InChI Key: YPFPWPIYJSPKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound belonging to the class of spiro compounds, which are cyclic compounds with at least one atom in the ring that is shared between two or more rings. 8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound with a large number of potential applications in the fields of medicine, biochemistry, and materials science. 5]dec-3-en-2-one.

Scientific Research Applications

8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has been studied for its potential applications in the fields of medicine, biochemistry, and materials science. In medicine, this compound has been studied for its potential use as a drug for the treatment of cancer and other diseases. In biochemistry, this compound has been studied for its potential use as a catalyst for various biochemical reactions. In materials science, this compound has been studied for its potential use as a polymerization initiator or as a precursor for nanomaterials.

Mechanism of Action

The mechanism of action of 8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as those involved in the synthesis of proteins or other biological molecules. It has also been suggested that this compound may act as an agonist of certain receptors, such as those involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one are not yet fully understood. However, it is believed that this compound may have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been suggested that this compound may have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one for laboratory experiments include its low cost, its availability in a wide range of concentrations, and its relatively low toxicity. The main limitation of this compound is its instability in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

For the study of 8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one include further research into its potential applications in medicine and biochemistry, as well as its potential use as a catalyst and as a precursor for nanomaterials. Additionally, further research into the mechanism of action and biochemical and physiological effects of this compound is needed in order to better understand its potential applications and limitations.

Synthesis Methods

8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be synthesized by a variety of methods, including the Ullmann reaction, the Stille reaction, the Suzuki reaction, and the Sonogashira coupling. The Ullmann reaction is a copper-catalyzed coupling of two aryl halides, while the Stille reaction is a palladium-catalyzed coupling of two aryl halides. The Suzuki reaction is a palladium-catalyzed coupling of an aryl halide and an organoboron compound, while the Sonogashira coupling is a palladium-catalyzed coupling of an aryl halide and an organosilicon compound.

properties

IUPAC Name

8-(2-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-5-4-6-15(13-14)18-19(26)24-21(23-18)9-11-25(12-10-21)20(27)16-7-2-3-8-17(16)22/h2-8,13H,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFPWPIYJSPKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)C4=CC=CC=C4Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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